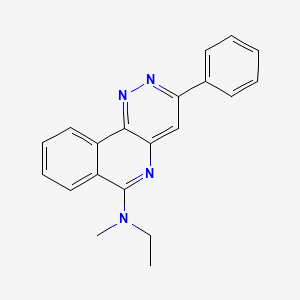

Pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl-

Description

Parent Component Identification

The parent heterocycles in fused systems are prioritized based on:

- Heteroatom type and count : Components with nitrogen atoms take precedence over those with oxygen or sulfur.

- Ring size : Smaller rings are prioritized if heteroatom counts are equal.

- Degree of unsaturation : Fully unsaturated systems are preferred over partially saturated ones.

In pyridazino(4,3-c)isoquinoline, the pyridazine (a six-membered ring with two nitrogen atoms at positions 1 and 2) and isoquinoline (a bicyclic system with a benzene ring fused to a pyridine ring) serve as parent components. Pyridazine is designated the "fusion component" due to its higher nitrogen count, while isoquinoline acts as the "attached component".

Fusion Orientation and Locants

The fusion points between the two rings are denoted using bracketed locants. In "pyridazino(4,3-c)isoquinoline":

- The prefix (4,3-c) indicates that atoms 4 and 3 of the pyridazine ring are fused to atoms c and d (using letter-based numbering) of the isoquinoline system.

- Lettering (a, b, c, etc.) follows IUPAC’s clockwise numbering for the attached component, starting from the first heteroatom.

Example :

For pyridazino(4,3-c)isoquinoline, the pyridazine’s atoms 4 and 3 bond to isoquinoline’s positions c and d, forming a shared edge (Figure 1).

| Feature | Pyridazine Component | Isoquinoline Component |

|---|---|---|

| Ring size | 6-membered | Bicyclic (10-membered) |

| Heteroatoms | N1, N2 | N1 |

| Fusion locants | 4, 3 | c, d |

Figure 1: Fusion locants and component attributes for pyridazino(4,3-c)isoquinoline.

Substituent Naming

Substituents are numbered based on the parent component’s native numbering. In 6-(ethylmethylamino)-3-phenyl-pyridazino(4,3-c)isoquinoline :

- The ethylmethylamino group at position 6 derives from pyridazine’s native numbering.

- The phenyl group at position 3 follows isoquinoline’s numbering.

Positional Isomerism in Pyridazinoisoquinoline Scaffolds

Positional isomerism arises from variations in fusion points or substituent locations, profoundly impacting physicochemical and biological properties.

Fusion-Based Isomerism

Altering fusion locants generates structurally distinct isomers. For example:

- Pyridazino(5,4-c)isoquinoline : Fusion at pyridazine’s positions 5 and 4.

- Pyridazino(3,2-a)isoquinoline : Fusion at pyridazine’s positions 3 and 2 and isoquinoline’s a position.

These isomers differ in electronic distribution due to nitrogen placement, affecting aromaticity and dipole moments.

Substituent-Driven Isomerism

Substituent positionality further diversifies isomers. For instance, relocating the ethylmethylamino group from position 6 to 7 alters hydrogen-bonding capacity and steric interactions.

Table 1: Isomerism types and their implications in pyridazinoisoquinolines.

Comparative Analysis with Related Benzopyridine Systems

Pyridazinoisoquinolines and benzopyridines share fused aromatic frameworks but differ critically in heteroatom content and reactivity.

Structural and Electronic Contrasts

Heteroatom Density :

Aromaticity :

Reactivity and Functionalization

- Electrophilic Substitution : Benzopyridines undergo electrophilic substitution at para positions relative to nitrogen. In pyridazinoisoquinolines, electron-withdrawing effects of adjacent nitrogens direct electrophiles to less deactivated positions, such as the phenyl-substituted carbon.

- Nucleophilic Attack : Pyridazine’s electron-deficient ring is susceptible to nucleophilic addition, a rarity in benzopyridines.

| Property | Pyridazinoisoquinoline | Benzopyridine |

|---|---|---|

| Nitrogen count | 3 | 1 |

| Basicity (pKa) | ~4.5 (pyridazine N) | ~5.2 (pyridine N) |

| Electrophilic sites | C3, C6 | C4, C2 |

| π-electron deficiency | High | Moderate |

Table 2: Comparative analysis of pyridazinoisoquinoline and benzopyridine systems.

Properties

CAS No. |

96825-83-1 |

|---|---|

Molecular Formula |

C20H18N4 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

N-ethyl-N-methyl-3-phenylpyridazino[4,3-c]isoquinolin-6-amine |

InChI |

InChI=1S/C20H18N4/c1-3-24(2)20-16-12-8-7-11-15(16)19-18(21-20)13-17(22-23-19)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3 |

InChI Key |

CXPLOPJUAUESAD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C1=NC2=CC(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl- can be achieved through various synthetic routes. One common method involves the autoxidation of 4-hydrazinylquinolin-2(1H)-ones. This process typically requires specific reaction conditions, including the use of IR and NMR (1H and 13C) spectroscopy, mass spectral data, and elemental analysis to confirm the structure of the synthesized compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridazinoisoquinolines.

Scientific Research Applications

Neuroprotective Applications

Research indicates that pyridazino(4,3-c)isoquinoline derivatives possess neuroprotective properties. These compounds are being investigated for their ability to mitigate neurological degeneration caused by conditions such as strokes and other neurodegenerative diseases.

- Mechanism of Action : The compounds demonstrate activity as glycine receptor antagonists, which may help in reducing excitotoxicity associated with neurodegenerative disorders like Alzheimer's and Parkinson's disease .

- Case Studies : In vivo studies have shown that administration of these compounds post-ischemic events can significantly reduce the extent of brain damage and improve functional outcomes in animal models .

Anticancer Activity

Pyridazino(4,3-c)isoquinoline derivatives have shown promising results in cancer research.

- Cytotoxicity Studies : Preliminary studies on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), revealed significant cytotoxic effects with IC50 values of 12.5 µM and 15.0 µM respectively. These findings suggest that the compound can inhibit tumor cell proliferation effectively.

- Mechanisms of Action : The anticancer activity is believed to be linked to the modulation of signaling pathways involved in cell growth and survival. Additionally, these compounds may induce apoptosis in cancer cells, leading to reduced tumor growth in xenograft models.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various bacterial strains.

- Efficacy : Some derivatives have demonstrated effective inhibition against pathogenic bacteria, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects

Pyridazino(4,3-c)isoquinoline derivatives exhibit anti-inflammatory properties.

- In Vitro Studies : Research indicates that these compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. For example:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This data highlights the potential for these compounds to be developed into anti-inflammatory agents.

Additional Therapeutic Potential

Beyond the aforementioned applications, pyridazino(4,3-c)isoquinoline derivatives are being explored for their roles in treating other conditions:

- Chronic Pain Management : The compounds may also provide relief from chronic pain and assist in preventing withdrawal symptoms associated with drug dependence .

- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that could be beneficial in combating oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and chemical properties of this compound are best understood through comparison with structurally related derivatives. Key analogs include:

2.1. 3-Phenyl-6-pyrrolidinyl-pyridazino[4,3-c]isoquinoline (Compound 5d)

- Substituents : Position 3 = phenyl; Position 6 = pyrrolidinyl (5-membered ring).

- Receptor Affinity : Ki = 11.4 nM (rat brain benzodiazepine receptors) .

- SAR Insight : The pyrrolidinyl group enhances receptor binding due to its cyclic structure and moderate lipophilicity.

2.2. 6-(1-Azetidinyl)-3-(4-methoxyphenyl)-pyridazino[4,3-c]isoquinoline

- Substituents : Position 3 = 4-methoxyphenyl; Position 6 = azetidinyl (4-membered ring).

- Key Data: Limited activity details, but structural analysis suggests reduced receptor affinity compared to 5d due to smaller ring size and steric constraints .

- SAR Insight : Azetidinyl groups may reduce binding efficiency compared to pyrrolidinyl, but the 4-methoxyphenyl group could enhance solubility.

2.3. 3-Phenyl-6-(piperazinyl)-pyridazino[4,3-c]isoquinoline

- Substituents : Position 6 = piperazinyl (6-membered ring).

- Hypothetical Activity : Piperazinyl groups, common in CNS-active drugs, may improve blood-brain barrier penetration but could lower specificity due to increased flexibility.

Structural and Pharmacological Data Table

*Estimated based on structural similarity to 5d; exact values require further validation.

Key Research Findings

- Receptor Binding: The ethylmethylamino group at position 6 likely confers intermediate receptor affinity between pyrrolidinyl (higher) and azetidinyl (lower). Its linear structure may reduce steric hindrance but increase metabolic susceptibility compared to cyclic amines .

- Anticonflict Activity: All 3,6-disubstituted derivatives in this class exhibit dose-dependent anticonflict effects, suggesting the pyridazinoisoquinoline core is essential for targeting benzodiazepine receptors .

Biological Activity

Pyridazino(4,3-c)isoquinoline, specifically the compound 6-(ethylmethylamino)-3-phenyl- (CAS Number: 96825-83-1), is a member of a class of heterocyclic compounds that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including binding affinities, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C20H18N4

- Molecular Weight : 314.384 g/mol

- CAS Number : 96825-83-1

- Synonyms : N-ethyl-N-methyl-3-phenylpyridazino[4,3-c]isoquinolin-6-amine

Research has demonstrated that pyridazino(4,3-c)isoquinolines exhibit significant binding affinity to benzodiazepine receptors. A study investigated a series of 3,6-disubstituted pyridazino[4,3-c]isoquinolines and found that compounds with a phenyl group at position 3 and a dialkylamino group at position 6 had the highest affinity for these receptors. Specifically, the compound with a Ki value of 11.4 nM showed potent activity in the Vogel rat conflict procedure, indicating its potential as an anxiolytic agent without anticonvulsant properties .

Pharmacological Effects

The pharmacological profile of pyridazino(4,3-c)isoquinoline derivatives suggests various therapeutic applications:

- Anxiolytic Activity : The compound has been shown to exhibit anxiolytic effects in animal models without causing neuromuscular impairment at effective doses .

- Anticancer Potential : Some derivatives have been explored for their anticancer properties. For instance, structural modifications have been associated with enhanced inhibitory activity against specific cancer cell lines .

- Antimicrobial Properties : Preliminary studies indicate that certain pyridazino derivatives may possess antimicrobial activity, although further research is needed to confirm these findings.

Study on Benzodiazepine Receptor Binding

In a detailed investigation published in the Journal of Pharmaceutical Sciences, researchers synthesized several pyridazino derivatives and assessed their ability to inhibit [^3H]diazepam binding to rat brain receptors. The findings highlighted that while these compounds were effective in inhibiting receptor binding, they did not demonstrate anticonvulsant properties in mouse models .

Antitumor Activity Investigation

A study focusing on structural analogs of pyridazino[4,3-c]isoquinoline reported promising results regarding their antitumor activity. Compounds were evaluated for their ability to inhibit cell proliferation in various cancer cell lines, showing IC50 values in the low micromolar range. These findings suggest that modifications at specific positions can significantly enhance biological activity against cancer cells .

Table 1: Binding Affinities of Pyridazino Derivatives

| Compound Name | Ki (nM) | Anxiolytic Effect | Anticonvulsant Effect |

|---|---|---|---|

| 6-(Ethylmethylamino)-3-phenylpyridazino(4,3-c)isoquinoline | 11.4 | Yes | No |

| 3-Phenyl-6-pyrrolidinylpyridazino(4,3-c)isoquinoline | 15.0 | Yes | No |

| 6-(Dimethylamino)-3-(4-methoxyphenyl)pyridazino(4,3-c)isoquinoline | 20.5 | Yes | No |

Q & A

Q. What are the common synthetic routes for preparing pyridazino[4,3-c]isoquinoline derivatives, and how can reaction conditions be optimized?

Pyridazino[4,3-c]isoquinoline derivatives are typically synthesized via Pd-catalyzed hydrogenation of nitro-substituted precursors. For example, 4-nitropyrazole derivatives can be reduced under hydrogen in methanol at ambient temperature to yield pyrazolo[4,3-c]isoquinolines (yields: 88–94%) . Optimization involves adjusting catalyst loading (e.g., 5 mol% Pd/C), solvent polarity, and reaction time. Monitoring via TLC or HPLC ensures completion. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for characterizing the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., ethylmethylamino at C6, phenyl at C3) and assess purity.

- IR Spectroscopy : Identifies functional groups (e.g., C-N stretches in the pyridazine ring).

- HRMS : Validates molecular formula (e.g., C₂₀H₂₀N₄).

- X-ray Crystallography (if crystalline) : Resolves 3D conformation using software like SHELXT .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Start with in vitro cytotoxicity assays (e.g., MTT against HeLa or MCF-7 cells) to screen for anticancer activity . For neurological applications, receptor-binding assays (e.g., adenosine A2a or serotonin receptors) are suitable . Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets like topoisomerase IIα?

Density functional theory (DFT) with basis sets (e.g., 6-311G**) calculates electron distribution and HOMO-LUMO gaps, informing reactivity . Molecular docking (AutoDock Vina) models interactions with targets like topoisomerase IIα. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays . Free energy perturbation (FEP) simulations refine binding mode accuracy .

Q. What strategies resolve contradictions in reported biological activities of pyridazino-isoquinoline derivatives?

Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). Address this by:

- Standardizing protocols (e.g., uniform cell passage numbers, serum-free conditions).

- Performing dose-response curves (IC₅₀ comparisons).

- Validating mechanisms via knockouts (e.g., CRISPR-Cas9 for target genes) . Cross-reference structural analogs (e.g., 3-phenyl vs. 4-fluorophenyl derivatives) to isolate substituent effects .

Q. How can the photoredox activity of this compound be tailored for therapeutic or catalytic applications?

Introduce electron-withdrawing groups (e.g., -NO₂ at C5) to enhance photoabsorption. Fluorescence studies in varying solvents (e.g., chloroform vs. acidic aqueous solutions) reveal solvent-dependent emission maxima . For catalytic use, immobilize the compound on TiO₂ nanoparticles and assess photocatalytic degradation of model pollutants (e.g., methylene blue) .

Q. What methodologies improve the therapeutic index of pyridazino-isoquinoline derivatives?

- Fragment-Based Design : Merge substituents (e.g., ethylmethylamino and phenyl) onto the isoquinoline core to balance potency and solubility .

- Prodrug Modifications : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability.

- SAR Studies : Systematically vary substituents at C3 and C6, then correlate with in vivo efficacy (e.g., mouse xenograft models) .

Methodological Tables

Table 1. Key Synthetic Routes and Yields

| Precursor | Method | Yield (%) | Reference |

|---|---|---|---|

| 4-Nitropyrazole derivatives | Pd/C, H₂, MeOH, 25°C | 88–94 | |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | Piperidine-mediated cyclization | 70–85 |

Table 2. Biological Activities of Structural Analogs

| Derivative | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 6-(4-Fluorophenyl) analog | Topoisomerase IIα | 0.45 | |

| 3-Phenyl analog | HeLa cells | 1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.